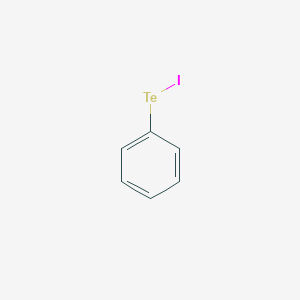
Benzenetellurenyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenetellurenyl iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and an iodine atom
Preparation Methods
Benzenetellurenyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of benzenetellurenyl chloride with sodium iodide in an organic solvent such as acetone. The reaction typically proceeds under mild conditions and yields this compound as a crystalline solid . Another method involves the reaction of benzenetellurenyl bromide with potassium iodide in the presence of a phase-transfer catalyst .
Chemical Reactions Analysis
Benzenetellurenyl iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzenetellurenyl oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of benzenetellurenyl hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include benzenetellurenyl derivatives with various functional groups .
Scientific Research Applications
Benzenetellurenyl iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenetellurenyl iodide involves its interaction with various molecular targets and pathways. In oxidation reactions, the tellurium atom can undergo redox cycling, which contributes to its antioxidant properties. In biological systems, this compound can interact with cellular thiols, leading to the modulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Benzenetellurenyl iodide can be compared with other organotellurium compounds such as benzenetellurenyl chloride and benzenetellurenyl bromide. Other similar compounds include benzenetellurenyl fluoride and benzenetellurenyl cyanide, which differ in their halogen or functional group substitutions .
Properties
CAS No. |
55843-74-8 |
|---|---|
Molecular Formula |
C6H5ITe |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
phenyl tellurohypoiodite |
InChI |
InChI=1S/C6H5ITe/c7-8-6-4-2-1-3-5-6/h1-5H |
InChI Key |
MNMYNFWCKKOKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
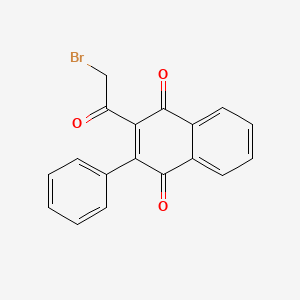
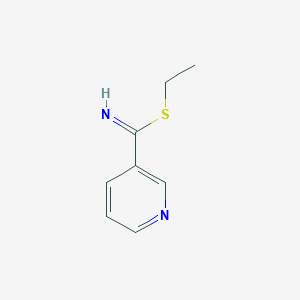


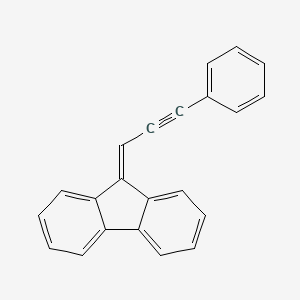
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
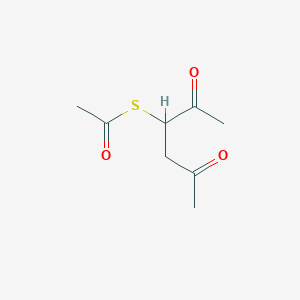
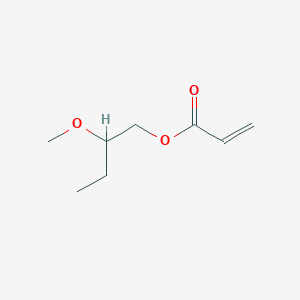

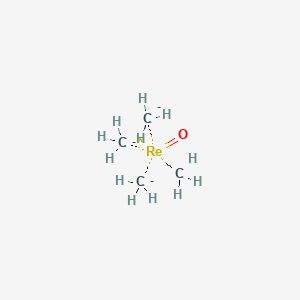
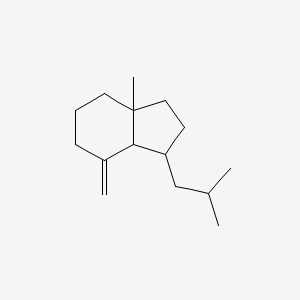
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)

